molecular formula C20H24N2O B1614296 4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-45-4

4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1614296
CAS No.: 898783-45-4
M. Wt: 308.4 g/mol
InChI Key: CMMYPCBUNFCECP-UHFFFAOYSA-N
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Description

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It is characterized by its unique structure, which includes a benzophenone core substituted with a 4-methyl group and a 4-methylpiperazinomethyl group. This compound is widely used in various fields, including medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol as the solvent. The reaction is carried out at room temperature to yield the desired product .

Industrial Production Methods

In industrial settings, the preparation of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone follows a similar synthetic route but on a larger scale. The use of commercially available and inexpensive starting materials, along with optimized reaction conditions, ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, benzhydrol derivatives, and various substituted benzophenone derivatives .

Scientific Research Applications

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: The compound is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone can be compared with other benzophenone derivatives, such as:

    Benzophenone: The parent compound, which lacks the piperazine and methyl substitutions.

    4-Hydroxybenzophenone: A derivative with a hydroxyl group at the 4-position.

    4-Methoxybenzophenone: A derivative with a methoxy group at the 4-position.

The uniqueness of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone lies in its specific substitutions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(4-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-3-7-18(8-4-16)20(23)19-9-5-17(6-10-19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYPCBUNFCECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642956
Record name (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-45-4
Record name Methanone, (4-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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